REACTION_CXSMILES
|
ClN1C(=O)CCC1=O.[CH3:9][S:10][CH3:11].[CH:12]1([C:20]#[N:21])[CH2:16][CH2:15][N:14]2C=[CH:18][CH:19]=[C:13]12>ClCCl>[CH3:9][S:10][C:11]1[N:14]2[CH2:15][CH2:16][CH:12]([C:20]#[N:21])[C:13]2=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C1(C=2N(CC1)C=CC2)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring over a 10 min. period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further 10 min. at this temperature
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
was lowered to -55° C.
|
Type
|
STIRRING
|
Details
|
with stirring over a 10 min. period
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature in a nitrogen atmosphere for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted from an insoluble tar, 100 ml of toluene
|
Type
|
ADDITION
|
Details
|
was added to the tar
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
the ether solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C2N1CCC2C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |